

physicochemical properties of 5-Methoxy-2-methylquinoline

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Compound of Interest

Compound Name: 5-Methoxy-2-methylquinoline

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An In-depth Technical Guide to the Physicochemical Properties of **5-Methoxy-2-methylquinoline**

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of **5-Methoxy-2-methylquinoline** (CAS No: 79205-04-2), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a member of the quinoline family, its unique substitution pattern—a methoxy group at the 5-position and a methyl group at the 2-position—confers specific characteristics that influence its reactivity, biological activity, and analytical profile.^[1] This document synthesizes available experimental data with predictive analysis based on structurally related compounds. It details authoritative protocols for empirical determination of its properties, ensuring a self-validating approach to its characterization. The guide is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in drug discovery and chemical research.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged structure" in drug discovery.^{[2][3]} Its derivatives are central to a wide array of therapeutic agents, demonstrating antimicrobial, anticancer, anti-inflammatory, and antimalarial activities.^{[1][4]} The specific functionalization of the quinoline core is a critical determinant of a molecule's

pharmacological profile. **5-Methoxy-2-methylquinoline** represents a key structural motif, with its electron-donating methoxy group and a methyl group influencing the electronic and steric properties of the molecule, making it a valuable intermediate for further chemical elaboration.^[1]^[5] This guide serves to consolidate the known physicochemical data and provide a robust framework for its empirical validation and application.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application, governing aspects from reaction kinetics to bioavailability. The following section summarizes the known and predicted data for **5-Methoxy-2-methylquinoline**.

Structural and General Properties

The foundational characteristics of **5-Methoxy-2-methylquinoline** are summarized in the table below.

Property	Value	Source(s)
CAS Number	79205-04-2	^[1] ^[6]
Molecular Formula	C ₁₁ H ₁₁ NO	^[1] ^[6]
Molecular Weight	173.21 g/mol	^[1] ^[6]
IUPAC Name	5-methoxy-2-methylquinoline	^[1]
Synonyms	2-Methyl-5-Methoxyquinoline	^[6]
Canonical SMILES	<chem>CC1=NC2=C(C=C1)C(=CC=C2)OC</chem>	^[1]
InChI Key	OQPWQOOLGQWRAL-UHFFFAOYSA-N	^[1]

Tabulated Physicochemical Data

The following table presents key experimental and predicted physicochemical values. It is critical to note that while some data points are from experimental measurements, others are in silico predictions and should be empirically verified.

Parameter	Value	Type	Source(s)
Boiling Point	136-138 °C (at 13 Torr)	Experimental	[6]
Density	1.102 ± 0.06 g/cm ³	Predicted	[6]
pKa	5.70 ± 0.50	Predicted	[6]
LogP (Octanol/Water)	2.55	Predicted	[7]
Storage Temperature	2-8 °C	Recommended	[6]
Topological Polar Surface Area (TPSA)	22.12 Å ²	Calculated	[7]
Hydrogen Bond Acceptors	2	Calculated	[7]
Hydrogen Bond Donors	0	Calculated	[7]
Rotatable Bonds	1	Calculated	[7]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. While a complete, verified set of spectra for **5-Methoxy-2-methylquinoline** is not widely published, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds. It also provides standardized protocols for obtaining this critical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation. The expected chemical shifts for **5-Methoxy-2-methylquinoline** can be predicted by analyzing the substituent effects on the quinoline core.

- ¹H NMR:** The proton spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the methoxy group protons (typically δ 3.9-4.1 ppm), and a singlet for the methyl group protons at the 2-position (typically δ 2.5-2.7 ppm). The aromatic region

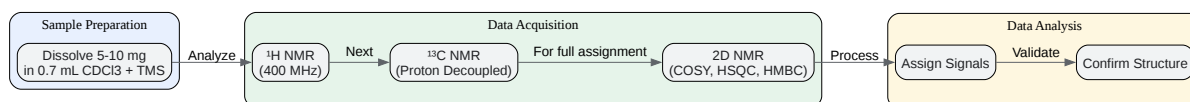
(δ 7.0-8.5 ppm) will display a complex splitting pattern corresponding to the five protons on the quinoline ring system.

- ^{13}C NMR: The carbon spectrum will show 11 distinct signals. Key signals include the methyl carbon (around δ 20-25 ppm), the methoxy carbon (around δ 55-60 ppm), and the aromatic/heterocyclic carbons in the δ 100-160 ppm range.

This protocol provides a self-validating methodology for acquiring high-quality NMR data.

- Sample Preparation:
 - Accurately weigh 5-10 mg of purified **5-Methoxy-2-methylquinoline**.
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]
- ^1H NMR Acquisition:
 - Use a spectrometer with a field strength of 400 MHz or higher.
 - Set parameters: 30-degree pulse angle, relaxation delay of 2 seconds, acquisition time of 3 seconds.[4]
 - Acquire a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.[4]
- 2D NMR Experiments (for Unambiguous Assignment):
 - Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

- Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
- Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.[4]



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Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

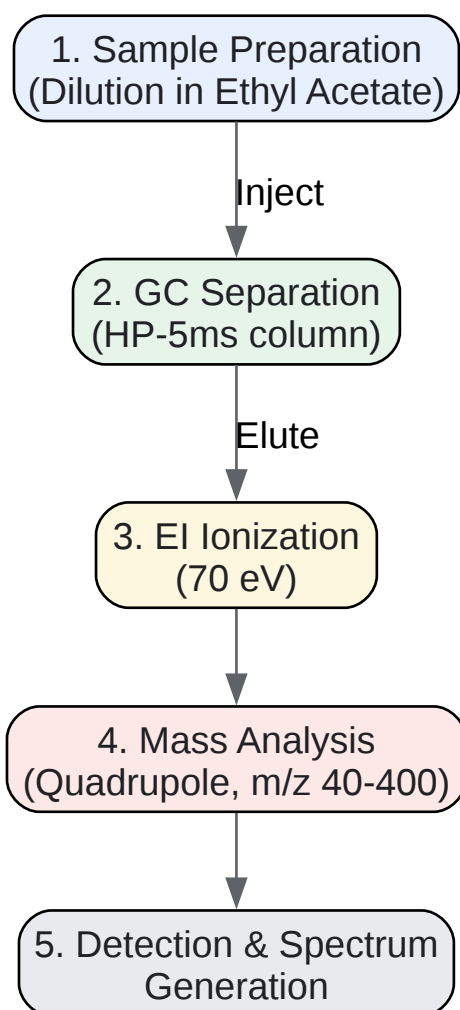
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- Expected Fragmentation: Under Electron Ionization (EI), the molecular ion peak $[M]^+$ at m/z 173 is expected to be prominent. Key fragmentation pathways would likely involve the loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group to give a fragment at m/z 158, or cleavage of the heterocyclic ring system.

This workflow is designed for the analysis of semi-volatile compounds like **5-Methoxy-2-methylquinoline**.

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution in a volatile solvent like ethyl acetate or dichloromethane.

- Create a dilution series (e.g., 1-100 µg/mL) for method development and potential quantification.[\[8\]](#)
- Instrumentation and Conditions:
 - Gas Chromatograph (GC): Use a non-polar capillary column (e.g., HP-5ms).
 - Injector Temperature: 250°C.
 - Carrier Gas: Helium at 1.0 mL/min.
 - Oven Program: Initial temp 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min). This is a standard starting point and must be optimized.[\[8\]](#)[\[9\]](#)
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-400.
 - Ion Source Temperature: 230°C.[\[8\]](#)[\[9\]](#)



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Caption: General experimental workflow for GC-MS analysis.

Infrared (IR) and UV-Vis Spectroscopy

- **IR Spectroscopy:** The IR spectrum should display characteristic bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the 1500-1650 cm^{-1} region, and strong C-O stretching from the methoxy group around 1250 cm^{-1} and 1030 cm^{-1} .
- **UV-Vis Spectroscopy:** Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region (200-400 nm) corresponding to $\pi \rightarrow \pi^*$ transitions of the aromatic system. The methoxy substituent is expected to cause a bathochromic (red) shift of these absorption maxima.

Chemical Reactivity and Biological Context

The physicochemical properties of **5-Methoxy-2-methylquinoline** directly inform its chemical behavior and potential biological activity.

Chemical Reactivity

- **Electrophilic Aromatic Substitution:** The methoxy group is an activating, ortho-para directing group. This makes the quinoline ring more susceptible to electrophilic substitution reactions compared to the unsubstituted parent molecule.[\[1\]](#)
- **Oxidation:** The quinoline nitrogen can be oxidized to form the corresponding N-oxide, a common metabolic transformation and a synthetic intermediate for further functionalization.
[\[1\]](#)
- **Condensation Reactions:** The methyl group at the 2-position is activated and can participate in condensation reactions with aldehydes or ketones.[\[1\]](#)

Potential Biological Activity and Applications

While extensive biological data for this specific isomer is limited, research on related quinoline structures provides valuable context.

- **Antimicrobial and Anticancer Potential:** Preliminary research on **5-Methoxy-2-methylquinoline** suggests it may possess antimicrobial and anticancer properties, though mechanistic studies are required.[\[1\]](#) Structurally related methoxyquinoline derivatives have been investigated as inhibitors of EZH2 (Enhancer of Zeste Homologue 2), a target in cancer therapy, and as modulators of pathways like PI3K/AKT/mTOR in colorectal cancer models.
[\[10\]\[11\]\[12\]\[13\]](#)
- **Antioxidant Activity:** The presence of the electron-donating methoxy group may contribute to antioxidant properties.[\[1\]](#)
- **Applications:** Beyond pharmaceuticals, the compound's structure makes it a candidate for use in the manufacturing of dyes and as a component in materials science to enhance polymer properties.[\[1\]](#)

Safety and Handling

Specific toxicity data for **5-Methoxy-2-methylquinoline** is not readily available. Therefore, it must be handled with the standard precautions for a novel research chemical. Safety protocols should be guided by data from structurally similar compounds.

- General Hazards (Inferred from Analogs): May cause skin irritation, serious eye irritation, and respiratory irritation.[14][15] Harmful if swallowed.[16][17]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[6]

Disclaimer: This safety information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

5-Methoxy-2-methylquinoline is a heterocyclic compound with a well-defined structure and significant potential for application in diverse scientific fields. This guide has consolidated its known physicochemical properties, including its molecular structure, boiling point, and predicted pKa and LogP values. Recognizing the gaps in publicly available experimental data, we have provided authoritative, step-by-step protocols for the comprehensive analytical characterization of the molecule via NMR, MS, and other spectroscopic techniques. These methodologies are designed to be self-validating, ensuring researchers can produce reliable and reproducible data. The insights into its chemical reactivity and the biological activities of related structures underscore its value as a scaffold for drug discovery and materials science. By combining established data with a clear framework for empirical investigation, this guide serves as an essential resource for scientists working with this promising compound.

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